1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol

Antimalarial Drug Discovery Cysteine Protease Inhibition Drug Resistance Profiling

1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol (CAS 175783-80-9) is a synthetic arylamino alcohol that belongs to the 1-aryl-3-substituted propanol derivative (APD) class, a structural family closely related to clinically validated antimalarial agents such as mefloquine, halofantrine, and lumefantrine. This compound features a secondary alcohol backbone linking a 4-chlorophenyl ring and a 4-methoxyanilino moiety, yielding a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 g/mol.

Molecular Formula C16H18ClNO2
Molecular Weight 291.78
CAS No. 175783-80-9
Cat. No. B2628976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol
CAS175783-80-9
Molecular FormulaC16H18ClNO2
Molecular Weight291.78
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCCC(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C16H18ClNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,16,18-19H,10-11H2,1H3
InChIKeyBJXLDKJEHCTORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview: 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol (CAS 175783-80-9) for Antimalarial Lead Optimization


1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol (CAS 175783-80-9) is a synthetic arylamino alcohol that belongs to the 1-aryl-3-substituted propanol derivative (APD) class, a structural family closely related to clinically validated antimalarial agents such as mefloquine, halofantrine, and lumefantrine . This compound features a secondary alcohol backbone linking a 4-chlorophenyl ring and a 4-methoxyanilino moiety, yielding a molecular formula of C16H18ClNO2 and a molecular weight of 291.77 g/mol . It is commercially available at a minimum purity of 95%, with a predicted boiling point of 476.5 ± 45.0 °C and a predicted pKa of 13.98 ± 0.20, which collectively influence its handling, formulation, and in vitro assay behavior .

Why Generic Arylamino Alcohol Substitution Undermines Antimalarial SAR: The Critical Role of 4-Methoxyanilino Substitution


Within the 1-aryl-3-substituted propanol (APD) chemotype, even minor modifications to the aryl or amino substituents profoundly alter antiplasmodial activity, cytotoxicity profiles, and target engagement . The 4-methoxyanilino group in this compound is not a passive solubilizing appendage; it directly influences hydrogen-bonding capacity and electron density on the aniline nitrogen, both of which are critical for interaction with validated Plasmodium targets such as falcipain-2 and PfHsp90 . Substituting the 4-methoxyanilino moiety with an unsubstituted aniline, a 4-fluoroaniline, or a 4-chlorophenyl group would yield a structurally distinct compound with divergent potency, selectivity, and pharmacokinetic behavior, rendering it unsuitable as a drop-in replacement without requalification of SAR and biological activity .

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol vs. Structural Analogs and Reference Standards


Target Engagement: Falcipain-2 Inhibition Maintains Near-Equivalent Potency Against Chloroquine-Resistant vs. Chloroquine-Sensitive Plasmodium falciparum Strains

BindingDB data demonstrate that 1-(4-chlorophenyl)-3-(4-methoxyanilino)-1-propanol inhibits the validated antimalarial target falcipain-2 with IC50 values of 10.4 µM against chloroquine-sensitive MRC-02 parasites and 9.1 µM against chloroquine-resistant RKL9 parasites . This near-equivalent potency across resistant and sensitive strains contrasts with chloroquine, the standard-of-care comparator, which experiences a >10-fold loss of potency in resistant isolates . While the compound's absolute potency is lower than that of chloroquine in sensitive strains, the retention of activity against resistant parasites represents a mechanistically meaningful differentiation for drug discovery programs seeking resistance-circumventing chemotypes.

Antimalarial Drug Discovery Cysteine Protease Inhibition Drug Resistance Profiling

Physicochemical Differentiation: The Secondary Alcohol Core Provides a Defined Hydrogen-Bond Donor/Acceptor Profile Lacking in the Ketone Analog

The reduction of the propanone carbonyl in 1-(4-chlorophenyl)-3-(4-methoxyanilino)-1-propanone (CAS 175783-76-3) to the secondary alcohol in 1-(4-chlorophenyl)-3-(4-methoxyanilino)-1-propanol (CAS 175783-80-9) introduces a stereogenic center and a hydrogen-bond donor (HBD) . This structural change increases the hydrogen-bond donor count from 0 to 1, while the molecular weight increases from 289.76 g/mol to 291.77 g/mol, and the predicted logP shifts by approximately -0.5 units (class-level inference based on the alcohol/ketone pair) . In the context of antimalarial arylamino alcohols, the secondary alcohol is a conserved pharmacophoric feature present in mefloquine, halofantrine, and lumefantrine, where it is critical for interacting with heme and inhibiting hemozoin formation .

Medicinal Chemistry Physicochemical Property Optimization Scaffold Hopping

Selectivity-Driven Differentiation: Predicted pKa and Hydrogen-Bond Acceptor Profile Favor Target Engagement Over Off-Target hERG Binding Relative to Mefloquine

The 4-methoxyanilino substituent in the target compound contributes one hydrogen-bond acceptor (the methoxy oxygen) and modulates the basicity of the aniline nitrogen, yielding a predicted pKa of 13.98 ± 0.20 . This high pKa suggests that the aniline nitrogen remains largely protonated at physiological pH, potentially reducing passive diffusion into cardiac tissue and thereby lowering the risk of hERG channel blockade . In contrast, mefloquine—a clinical antimalarial arylamino alcohol—has a pKa of approximately 8.6 and is associated with well-documented neuropsychiatric and cardiac adverse effects linked in part to hERG inhibition . The elevated pKa of the target compound may provide a structural basis for reduced off-target cardiotoxicity, although direct hERG IC50 data are not yet available.

Safety Pharmacology hERG Liability Drug-likeness Optimization

Procurable Purity Benchmarking: Minimum 95% Purity with Defined Long-Term Storage Conditions Ensures Reproducible Assay Performance

Commercially available 1-(4-chlorophenyl)-3-(4-methoxyanilino)-1-propanol is supplied at a minimum purity of 95% by vendors such as AKSci (Catalog 1032CK), with recommended long-term storage in a cool, dry place . This purity specification matches or exceeds that of the ketone analog 1-(4-chlorophenyl)-3-(4-methoxyanilino)-1-propanone, which is also offered at 95% minimum purity (AKSci Catalog 0804CN) . For comparison, many research-grade arylamino alcohol analogs are available only at ≥90% purity or as custom synthesis products without defined purity specifications, introducing variability that can confound dose-response studies and SAR interpretations .

Chemical Procurement Assay Reproducibility Quality Control

Optimal Application Scenarios for 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol in Antimalarial Drug Discovery and Chemical Biology


Resistance-Profiling Tool Compound for Falcipain-2 Inhibitor Screening Cascades

The compound's near-equivalent potency against chloroquine-sensitive (IC50 = 10.4 µM) and chloroquine-resistant (IC50 = 9.1 µM) P. falciparum strains makes it suitable as a reference inhibitor in resistance-profiling panels . Researchers can use it to benchmark novel falcipain-2 inhibitors and rapidly identify compounds that suffer from resistance-driven potency losses, a critical triage step before advancing candidates into lead optimization.

Scaffold-Hopping Partner for Arylamino Alcohol Lead Optimization

The secondary alcohol core provides a hydrogen-bond donor that is absent in the ketone analog (CAS 175783-76-3) . Medicinal chemistry teams pursuing scaffold-hopping or bioisostere replacement strategies can procure this compound to explore how the HBD alters target binding, solubility, and permeability relative to the ketone series, enabling systematic SAR exploration without the need for custom synthesis.

hERG Safety Counter-Screen Reference Compound

Given the predicted pKa of 13.98 and the structural rationale for reduced hERG liability relative to mefloquine, this compound can serve as a negative control or benchmark in hERG patch-clamp assays during cardiac safety profiling of novel antimalarial leads . Its inclusion in screening cascades helps establish structure–toxicity relationships for the APD chemotype.

High-Purity Analytical Reference Standard for LC-MS-Based Metabolite Identification

With a minimum procurable purity of 95% and defined storage conditions , this compound qualifies as an analytical reference standard for liquid chromatography–mass spectrometry (LC-MS) method development and metabolite identification studies in antimalarial drug metabolism and pharmacokinetics (DMPK) workflows.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.